Product packaging for Pentadecanal(Cat. No.:CAS No. 2765-11-9)

Pentadecanal

Cat. No.: B032716
CAS No.: 2765-11-9
M. Wt: 226.4 g/mol
InChI Key: XGQJZNCFDLXSIJ-UHFFFAOYSA-N
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Description

Pentadecanal is a straight-chain 15-carbon aldehyde of significant interest in chemical ecology and biochemical research. It serves as a critical semiochemical, specifically a pheromone, for various insect species, playing a vital role in intra-species communication and mating behaviors. Research applications include the study of insect olfaction systems, the development of environmentally friendly pest management strategies through behavioral disruption, and the synthesis of more complex lipid molecules. Furthermore, as a medium-chain aldehyde, this compound is a relevant intermediate in the study of lipid peroxidation pathways, fatty alcohol biosynthesis, and the characterization of enzyme kinetics for fatty aldehyde dehydrogenases. Its defined structure makes it a valuable standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of aldehydic compounds in biological and environmental samples. This compound is provided at a high purity level to ensure reproducibility and reliability in sensitive experimental settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O B032716 Pentadecanal CAS No. 2765-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQJZNCFDLXSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062633
Record name Pentadecanal
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Molecular Weight

226.40 g/mol
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Physical Description

Solid
Record name Pentadecanal
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Boiling Point

284.00 to 286.00 °C. @ 760.00 mm Hg
Record name Pentadecanal
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CAS No.

2765-11-9
Record name Pentadecanal
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Record name PENTADECANAL
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Melting Point

24 - 25 °C
Record name Pentadecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Distribution of Pentadecanal in Biological Systems

Natural Sources and Isolation Methodologies

Microbial Production of Pentadecanal

Certain microorganisms are capable of synthesizing this compound, highlighting its role in microbial interactions and survival.

Other Bacterial SourcesWhile P. haloplanktis TAC125 is the most prominently cited bacterial source of this compound, research into other bacteria has identified related compounds. For instance, gut microbes such as Bacillus velezensis, Lactobacillus crispatus, and Ruminococcus flavefaciens have been shown to produce pentadecanoic acid, a closely related odd-chain saturated fatty acid.essencejournal.comAlthough not this compound, this points to the metabolic potential within the gut microbiota to synthesize long-chain fatty acids and their derivatives.essencejournal.comFurther research continues to explore the full range of bacterial species capable of producing this compound and other long-chain aldehydes.
Table 1: Microbial Producers of this compound and Related Compounds
MicroorganismCompound ProducedNotable FindingsReferences
Pseudoalteromonas haloplanktis TAC125This compoundActs as an anti-biofilm agent against S. epidermidis by interfering with quorum sensing. mdpi.commodares.ac.irscience.govresearchgate.net
Bacillus velezensisPentadecanoic AcidIdentified as a producer of the related fatty acid in the gut microbiota. essencejournal.com
Lactobacillus crispatusPentadecanoic AcidIdentified as a producer of the related fatty acid in the gut microbiota. essencejournal.com
Ruminococcus flavefaciensPentadecanoic AcidIdentified as a producer of the related fatty acid in the gut microbiota. essencejournal.com

Plant-Derived this compound

This compound is a component of the volatile oils of numerous plants, contributing to their aroma and chemical profile. contaminantdb.casciensage.infouni-bayreuth.denih.gov

Occurrence in Essential OilsThe compound has been identified in the essential oils of a variety of plant species. The primary method for extraction is typically hydrodistillation, with subsequent analysis by GC-MS to identify and quantify the chemical constituents.

Solanum erianthum : this compound is reported as a constituent of the essential oil of Solanum erianthum. contaminantdb.cauni-bayreuth.deresearchgate.net However, detailed analyses of the fruit and leaf oils often show other compounds to be more abundant. For example, studies have identified major components in the fruit oil as 9,12-Octadecadienoic acid (Z, Z)-, methyl ester, Cedran-diol, and Caryophyllene, while leaf oil is rich in sesquiterpenes like α-humulene and (E)-β-caryophyllene.

Cassia siamea : This plant is also cited as a source of this compound. contaminantdb.cauni-bayreuth.deresearchgate.net Analysis of its essential oil reveals a complex mixture where this compound is present, though not always as a primary component. Major constituents identified in some studies include (E)-geranyl acetone, iso-italicene, and (E)-β-damascenone.

Magnolia officinalis : this compound has been reported as a metabolite in Magnolia officinalis. contaminantdb.ca The essential oils of Magnolia species are complex, with primary compounds typically including terpenoids like 1,8-cineole and linalool, and bioactive molecules such as magnolol (B1675913) and honokiol.

Zingiber mioga : Reports indicate the presence of this compound in Japanese ginger, Zingiber mioga. contaminantdb.cauni-bayreuth.de The volatile profile of Z. mioga is dominated by other compounds, such as α-pinene, β-pinene, and β-phellandrene.

Hibiscus fragrans : GC-MS analysis of the leaf extract from this sweetly scented plant has confirmed the presence of this compound among its aromatic biomolecules. contaminantdb.casciensage.info

Table 2: Selected Plant Sources of this compound in Essential Oils
Plant SpeciesPart AnalyzedPrimary Method of AnalysisNotable Co-constituentsReferences
Solanum erianthumFruits, LeavesGC-MSα-humulene, (E)-β-caryophyllene, β-elemol
Cassia siameaLeavesGC-MS(E)-geranyl acetone, iso-italicene, (E)-β-damascenone
Magnolia officinalisGeneralMetabolite DatabasesLinalool, 1,8-cineole, magnolol, honokiol contaminantdb.ca
Zingiber miogaGeneralMetabolite Databasesα-pinene, β-pinene, β-phellandrene contaminantdb.ca
Hibiscus fragransLeavesGC-MS2-n-Heptylcyclopentanone contaminantdb.casciensage.info

Presence in Animal Secretions and Tissues

This compound also functions within the animal kingdom, particularly among insects, where it is a component of glandular secretions used for defense and communication.

It has been identified as a component of the defensive secretions in various insects. For instance, the stink bug Euschistus heros releases a scent gland secretion containing this compound along with other aldehydes like tridecanal (B79276) and tetradecanal (B130844). Similarly, oily droplets on the egg stalks of the green lacewing Ceraeochrysa smithi, which act as an ant repellent, contain this compound.

The compound is also found in the labial gland secretions of the male bumblebee Bombus mesomelas, where it is present in small quantities (0.68%) alongside other hydrocarbons and alcohols that may function as part of a mating signal. modares.ac.ir Furthermore, this compound has been detected in the volatilome of the medical insect Ulomoides dermestoides and in the fecal volatiles of some animals, which can act as kairomones (attractants) for blood-feeding arthropods like mosquitoes. mdpi.com

Role in Animal Chemical Signaling

This compound plays a significant role in the chemical communication of certain animal species, acting as a pheromone. In the praying mantis species Sphodromantis lineola, a mixture of this compound and tetradecanal has been identified as a putative sex pheromone. chemicalbook.com Volatiles emitted by females of this species were collected and analyzed, revealing the presence of these two aldehydes. chemicalbook.com Subsequent experiments demonstrated that a synthetic blend of this compound and tetradecanal was effective in attracting males and eliciting precopulatory behaviors. chemicalbook.com This finding suggests that this compound is a crucial component of the chemical signaling system used for reproduction in this insect species. Further examination of male antennae in S. lineola revealed the presence of porous sensilla, which are characteristic of insect pheromone receptors, providing morphological evidence for their ability to detect these volatile chemical signals. chemicalbook.com

Detection in Microalgae (e.g., Lobosphaera incisa)

This compound has been detected as a volatile organic compound (VOC) produced by the arachidonic acid-accumulating microalga Lobosphaera incisa. nih.gov In studies investigating the VOC profiles of this green microalga, this compound was identified as one of the fatty aldehydes present in the algal biomass. nih.gov The production of this compound and other fatty aldehydes is linked to lipid metabolism within the microalga. nih.gov Research has shown that the profile of VOCs, including this compound, emitted by L. incisa can be influenced by environmental conditions such as nutrient availability. nih.govfrontiersin.org For instance, nitrogen starvation, a condition known to induce the accumulation of storage lipids in this microalga, also affects the production and release of various VOCs. nih.gov

The table below summarizes the detection of this compound and related compounds in Lobosphaera incisa.

Compound ClassSpecific Compounds DetectedReference
Fatty AldehydesThis compound, 1-Undecanal, 9,12-Octadecadienal, 9,12,15-Octadecatrienal nih.gov
Fatty AlcoholsZ-10-Pentadecanol, 1-Undecanol, 9,12-Octadecadien-1-ol, 9,12,15-Octadecatrien-1-ol nih.gov

Environmental Presence and Distribution

Detection in Marine and Aquatic Ecosystems

This compound has been identified in various components of marine and aquatic ecosystems, from microorganisms to macrophytes. The Antarctic marine bacterium Pseudoalteromonas haloplanktis TAC125 is known to produce this compound. researchgate.netnih.gov This long-chain fatty aldehyde has been shown to possess anti-biofilm activity, suggesting a role in inter-species competition and surface colonization in the marine environment. mdpi.comresearchgate.net

The compound is also present in aquatic plants. Studies on freshwater macrophytes have detected this compound as a component of their volatile organic compound profiles. nih.govsemanticscholar.org For example, it has been identified as a major component in the emergent macrophyte Nuphar lutea and the submergent species Ceratophyllum demersum and Potamogeton obtusifolius. nih.gov Its presence across different macrophyte species suggests a potentially widespread role in the chemical ecology of freshwater environments. nih.gov

Furthermore, this compound has been characterized as a chemical marker in certain seagrass species. In a study of the volatilome of Mediterranean seagrasses, this compound was identified as a key compound in Posidonia oceanica. mdpi.com

The following table provides examples of marine and aquatic organisms in which this compound has been detected.

Organism TypeSpeciesEnvironmentReference
BacteriumPseudoalteromonas haloplanktis TAC125Marine (Antarctic) researchgate.netnih.gov
SeagrassPosidonia oceanicaMarine (Mediterranean) mdpi.com
Freshwater MacrophyteNuphar luteaFreshwater nih.gov
Freshwater MacrophyteCeratophyllum demersumFreshwater nih.govresearchgate.net
Freshwater MacrophytePotamogeton obtusifoliusFreshwater nih.gov

Presence in Soil and Plant Environments

This compound has been detected in both soil and various plant species, indicating its distribution in terrestrial environments. Analysis of soil organic matter using methods such as pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) has identified this compound as one of the constituent compounds in moist acidic tundra soils. kopri.re.kr Its presence in soil can be attributed to inputs from plant litter and microbial activity. kopri.re.kr this compound has also been identified during the vermicomposting of organic wastes, suggesting it is a product of the biodegradation of more complex organic molecules. nih.gov

In the plant kingdom, this compound is a component of the essential oils of several species. chemicalbook.comnih.govebi.ac.ukmonarchinitiative.orgechemi.com For example, it has been identified in the leaf oil of Solanum macranthum and as a component in Salvia cilicica. ebi.ac.uktandfonline.com Other plants where this compound has been reported include Cassia siamea, Magnolia officinalis, and Zingiber mioga. nih.gov The presence of this compound in plant volatile oils suggests it may play a role as a plant metabolite with potential ecological functions. ebi.ac.uk

The table below lists some plant species and environments where this compound has been found.

Environment/SourceSpecific ExampleFindingReference
SoilMoist Acidic TundraComponent of soil organic matter kopri.re.kr
VermicompostPaper mill sludgeDetected after vermicomposting nih.gov
Plant (Leaf Oil)Solanum macranthumMajor constituent of the leaf essential oil ebi.ac.uk
Plant (Essential Oil)Salvia cilicicaIdentified as a component of the essential oil tandfonline.com
PlantAcacia spp. (bark)Detected in non-polar solvent extracts unirioja.es
PlantCassia siameaComponent of essential oil chemicalbook.comebi.ac.uk

Biosynthesis and Metabolic Pathways of Pentadecanal

Elucidation of Biosynthetic Pathways in Microorganisms

Research into microorganisms, particularly extremophiles, has provided significant insights into the synthesis of pentadecanal. researchgate.net The Antarctic marine bacterium Pseudoalteromonas haloplanktis TAC125, for instance, has been identified as a producer of this compound, which exhibits anti-biofilm properties against pathogens like Staphylococcus epidermidis. tandfonline.comfrontiersin.orgnih.govdntb.gov.ua

The biosynthesis of this compound is intrinsically linked to fatty acid metabolism. foodb.ca Fatty acids serve as the fundamental building blocks for a vast array of lipids, and their metabolic pathways provide the necessary precursors for aldehyde synthesis. mdpi.comwikipedia.org this compound is derived from its corresponding 15-carbon saturated fatty acid, pentadecanoic acid (C15:0). frontiersin.orgnih.gov

In the bacterium P. haloplanktis TAC125, the presence of pentadecanoic acid in the cells was confirmed through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, establishing it as the direct precursor to this compound. frontiersin.orgnih.gov This finding highlights the role of odd-chain fatty acid metabolism in generating the substrate for this compound synthesis. While humans primarily obtain odd-chain fatty acids like pentadecanoic acid from dietary sources such as dairy products, some gut microbes and other organisms can synthesize them. rsc.orgnih.gov

One of the key metabolic routes for generating chain-shortened aldehydes from fatty acids is α-oxidation. mdpi.comnih.gov This process involves the removal of one carbon atom from the carboxyl end of a fatty acid. The pathway begins with the oxidation of a Cn fatty acid to a 2-hydroperoxy fatty acid, which then undergoes spontaneous decarboxylation to yield a Cn-1 fatty aldehyde. mdpi.com For example, the α-oxidation of palmitic acid (C16:0) can lead to the formation of this compound (C15:0). oup.com

Table 1: Precursor and Biosynthetic Pathway Origin

CompoundPrecursorPrimary Metabolic PathwayKey Organism Example
This compoundPentadecanoic Acid (C15:0)Fatty Acid Metabolism (specifically odd-chain)Pseudoalteromonas haloplanktis TAC125 frontiersin.orgnih.gov
This compoundPalmitic Acid (C16:0)α-Oxidation of Fatty AcidsGerminating Pea (Pisum sativum) oup.com

The conversion of a fatty acid precursor into this compound is an enzymatically controlled process. Specific oxidoreductases and reductases are responsible for catalyzing this transformation.

In P. haloplanktis TAC125, an enzyme annotated as a reversible aldehyde oxidoreductase is hypothesized to be responsible for the production of this compound. frontiersin.orgnih.gov This enzyme catalyzes the reduction of the carboxylic acid group of pentadecanoic acid to an aldehyde group, yielding this compound. frontiersin.orgnih.gov Interestingly, while the precursor pentadecanoic acid is found in both planktonic and biofilm-forming (sessile) cells, this compound is detected primarily in the supernatant of the sessile form. frontiersin.orgnih.gov This suggests that the aldehyde oxidoreductase may only catalyze the reduction of the acid to the aldehyde under specific conditions associated with biofilm formation. frontiersin.orgnih.gov

Another major enzymatic route for the synthesis of fatty aldehydes involves fatty acyl-CoA reductases (FARs). researchgate.net These enzymes catalyze the reduction of fatty acyl-CoAs to their corresponding fatty alcohols, a process in which the fatty aldehyde exists as a transient intermediate. researchgate.netfrontiersin.org The reaction mechanism involves the reduction of the fatty acyl-CoA to an aldehyde, which is then further reduced to a fatty alcohol without being released from the enzyme complex in many cases. frontiersin.org However, by engineering these enzymes, it is possible to facilitate the release of the aldehyde intermediate. This pathway is a key target for the microbial biosynthesis of fatty aldehydes and their derivatives. frontiersin.org

Table 2: Key Enzymes in this compound Synthesis

Enzyme ClassSpecific Enzyme (Example)FunctionSubstrateProduct
Aldehyde OxidoreductasePSHAb0219 in P. haloplanktis TAC125Reduction of carboxylic acid to aldehyde frontiersin.orgnih.govPentadecanoic AcidThis compound
Fatty Acyl-CoA Reductase (FAR)maFACR from Marinobacter aquaeolei VT8Reduction of fatty acyl-CoA to fatty aldehyde (intermediate) and then to fatty alcohol frontiersin.orgFatty Acyl-CoAFatty Aldehyde
α-Dioxygenase (α-DOX)α-DOX from Oryza sativaOxidative decarboxylation of a fatty acid mdpi.comCn Fatty AcidCn-1 Fatty Aldehyde

The production of this compound is controlled at the genetic level through the regulation of the enzymes involved in its synthesis. In P. haloplanktis TAC125, the gene PSHAb0219 is annotated as a reversible NAD(P)+-dependent aldehyde oxidoreductase. frontiersin.orgnih.gov Studies have shown that this gene is transcribed in both planktonic and sessile growth conditions. frontiersin.org However, attempts to create a knockout mutant of this gene were unsuccessful, suggesting that it may be an essential gene under the tested conditions. frontiersin.orgnih.gov The observation that this compound is produced specifically during biofilm formation, despite the gene being transcribed in both states, points towards post-transcriptional or metabolic regulation of the enzyme's activity. frontiersin.orgnih.gov

The regulation of biosynthetic gene clusters (BGCs) is a complex process in microorganisms. wustl.edu Factors such as quorum sensing and global transcription regulators can influence the expression of these clusters, leading to the production of specialized metabolites like this compound under specific environmental or developmental cues. wustl.edu

Enzymatic Mechanisms in this compound Synthesis

Aldehyde Oxidoreductase Activity

This compound within Broader Metabolic Networks

This compound does not exist in isolation but is integrated into broader metabolic networks where it can act as an intermediate or a signaling molecule. For example, in different cultivars of rice (Oryza sativa), this compound has been identified as one of the main volatile compounds contributing to the plant's aroma profile. mdpi.com Its presence in black rice, alongside other metabolites like myristic acid and nonanal, indicates its role within the complex network of primary and secondary metabolism that determines the rice's phytochemical composition. mdpi.com

Furthermore, this compound is a product of the enzymatic activity of sphingosine-1-phosphate (S1P) lyase (S1PL). mdpi.com S1PL is a crucial enzyme that irreversibly degrades sphingosine-1-phosphate (S1P), a key lipid signaling molecule. mdpi.commdpi.com Specifically, S1PL can degrade dihydro-S1P (Sa1P) with high affinity. A bioassay was developed using a C17-Sa1P substrate, which S1PL cleaves to produce this compound and phosphoethanolamine. mdpi.com This connection places this compound at the crossroads of fatty acid and sphingolipid metabolism, highlighting its potential role in cellular processes regulated by these pathways. mdpi.com

Intermediary Role in Lipid Biosynthesis and Metabolism

This compound plays a significant role as an intermediate in the broader scope of lipid metabolism. ontosight.ai It is primarily generated from the breakdown of specific complex lipids. Research has identified a key metabolic pathway where this compound originates from the degradation of sphingolipids, which are essential components of cell membranes. researchgate.net

Specifically, the metabolic pathway involves the turnover of phytoceramides, a class of sphingolipids found in plants, yeasts, and some mammalian tissues. Phytoceramides are metabolized to phytosphingosine, which is then phosphorylated to form phytosphingosine-1-phosphate. This phosphorylated intermediate is subsequently cleaved by the enzyme sphingosine-1-phosphate (S1P) lyase. The action of S1P lyase on phytosphingosine-1-phosphate results in the formation of this compound and phosphoethanolamine. researchgate.netmdpi.com This is distinct from the degradation of other sphingoid bases like sphingosine (B13886) or dihydrosphingosine, which yield even-chain fatty aldehydes such as hexadecanal. researchgate.netresearchgate.net

The generation of this compound through this pathway firmly establishes it as an intermediary link between complex sphingolipid catabolism and fatty aldehyde metabolism. ontosight.airesearchgate.net Once formed, this reactive aldehyde can be further biotransformed into other lipid molecules, such as fatty acids or fatty alcohols. mdpi.com

Connection to Fatty Acid Elongation and Desaturation Pathways

This compound is closely connected to the pathways of fatty acid elongation and desaturation, primarily through its conversion to pentadecanoic acid (C15:0), an odd-chain saturated fatty acid. The oxidation of this compound to its corresponding carboxylic acid is a critical step catalyzed by enzymes like fatty aldehyde dehydrogenase (FALDH). nih.gov

Once formed, pentadecanoic acid can enter several metabolic routes:

Elongation: Pentadecanoic acid can serve as a substrate for fatty acid elongation systems. nih.gov These systems add two-carbon units to the fatty acid chain, converting it into longer odd-chain fatty acids, such as heptadecanoic acid (C17:0) and subsequently to very-long-chain fatty acids (VLCFAs) like tricosanoic acid (23:0). nih.gov There are different mechanisms for fatty acid chain elongation, including the fatty acid synthase (FAS) and the α-ketoacid elongation (αKAE) pathways. researchgate.net

Incorporation into Complex Lipids: The resulting elongated fatty acids, as well as pentadecanoic acid itself, can be activated to their acyl-CoA or acyl-ACP forms and incorporated into various complex lipids, including a new round of sphingolipid biosynthesis. researchgate.netplos.org

Chain Shortening: Conversely, longer-chain fatty acids can be shortened through processes like peroxisomal α- and β-oxidation, potentially yielding pentadecanoic acid and its precursor, this compound. nih.gov

While direct elongation or desaturation of the aldehyde itself is not the primary route, its immediate conversion to pentadecanoic acid seamlessly integrates it into the dynamic cellular pool of fatty acids that are constantly being modified in length and saturation.

Potential Linkages to Other Secondary Metabolite Production

This compound itself is considered a secondary metabolite in many organisms, notably as a volatile organic compound (VOC) and a component of essential oils in various plants. Beyond its own classification, its position as a reactive intermediate suggests potential links to the biosynthesis of other secondary metabolites.

Fatty aldehydes are metabolic precursors to several classes of compounds:

Alkanes: In some organisms like cyanobacteria, fatty aldehydes can be decarbonylated by an aldehyde decarbonylase to produce alkanes. For instance, this compound could be converted to tetradecane. plos.org

Fatty Alcohols: this compound can be reduced to its corresponding alcohol, 1-pentadecanol. This reaction is a step in the fatty alcohol cycle and can be a precursor for the synthesis of wax esters. nih.gov

Wax Esters: The synthesis of wax esters, which are important for energy storage and surface coating in various organisms, can involve the esterification of a fatty alcohol (derived from a fatty aldehyde like this compound) with a fatty acid. plos.org

The production of this compound by certain organisms, such as the Antarctic bacterium Pseudoalteromonas haloplanktis, is linked to its function as a signaling molecule in quorum sensing, which regulates the production of other metabolites involved in processes like biofilm formation. researchgate.netresearchgate.net This role as a signaling molecule highlights its integration into the broader regulatory networks that control secondary metabolism.

Factors Influencing this compound Biosynthesis

The production of this compound is not constant but is influenced by a range of external and internal factors. These include environmental conditions that impose stress on the organism, the specific conditions under which the organism grows, and the complex genetic and epigenetic machinery that regulates metabolic pathways. longdom.orgdiva-portal.org

Environmental Stressors (e.g., Nitrogen Deprivation, Temperature)

Environmental stress is a significant trigger for alterations in the secondary metabolism of many organisms, and this compound biosynthesis is no exception. symborg.com Temperature, in particular, has been shown to be a key factor.

Low Temperature: The production of this compound has been notably documented in cold-adapted, or psychrophilic, bacteria isolated from extreme environments such as Antarctica. researchgate.netnih.gov The bacterium Pseudoalteromonas haloplanktis TAC125, for example, produces this compound as part of its adaptation and survival strategy in low-temperature marine environments. nih.gov For many microorganisms, low temperature is a form of stress that reduces metabolic activity, and the production of specific secondary metabolites can be part of the adaptive response. uliege.be

High Temperature: In plants, high temperatures can cause physiological and metabolic damage, leading to the production of various stress-related compounds. symborg.commdpi.com While direct evidence linking high temperature to increased this compound production is limited, heat stress is known to affect lipid metabolism and the production of volatile organic compounds, of which this compound can be a component. mdpi.com

General environmental stress, whether from temperature, nutrient limitation, or other abiotic factors, often leads to an increase in the production of secondary metabolites as a defense or survival mechanism. symborg.com

Growth Conditions (e.g., Oxygen Availability)

The specific conditions of growth, separate from overt stressors, play a crucial role in modulating this compound biosynthesis. One of the most critical factors identified is the availability of oxygen.

Research on Pseudoalteromonas haloplanktis TAC125 has demonstrated that oxygen availability is a decisive parameter for this compound synthesis. frontiersin.orgnih.gov this compound production was found to occur specifically under conditions of microaerobiosis, where the oxygen pressure is kept low (e.g., below 5% saturation). frontiersin.orgnih.gov This condition mimics the reduced oxygen environment found within biofilms, which is another condition where this bacterium produces the aldehyde. researchgate.net This suggests that this compound biosynthesis is upregulated when oxygen is limited, possibly as part of an alternative metabolic strategy to regenerate oxidized cofactors like NAD(P)+ necessary for cellular metabolism. nih.gov

Table 1: Influence of Oxygen on this compound Production in P. haloplanktis

Growth ConditionOxygen LevelThis compound ProductionReference
Planktonic (Standard Aeration)NormalLow / Undetectable frontiersin.orgnih.gov
MicroaerobiosisLow (<5% saturation)Occurs frontiersin.orgnih.gov
BiofilmReducedOccurs researchgate.net

Genetic and Epigenetic Regulation

The biosynthesis of this compound is ultimately controlled at the genetic and epigenetic levels. The expression of genes encoding the enzymes involved in the fatty acid and sphingolipid metabolic pathways is tightly regulated.

Genetic Regulation: The synthesis of fatty aldehydes is dependent on the activity of enzymes within the fatty acid synthesis (FAS) and degradation pathways. plos.org Genome-wide association studies in chicken, for example, have identified specific genes involved in fatty acid metabolism, such as MECR (mitochondrial trans-2-enoyl-CoA reductase) and ACSL5 (acyl-CoA synthetase long chain family member 5), that are associated with the production of various aldehydes derived from fatty acids. frontiersin.org Furthermore, the enzyme fatty aldehyde dehydrogenase (FALDH), which converts this compound to pentadecanoic acid, is encoded by the ALDH3A2 gene. The expression of this gene is known to be transcriptionally regulated by factors such as peroxisome proliferator-activated receptors (PPARs). nih.gov Genetic engineering approaches, such as overexpressing specific fatty aldehyde biosynthetic polypeptides or attenuating the expression of degradation enzymes like acyl-CoA synthase, have been developed to enhance the production of fatty aldehydes in host cells. google.com Tools like CRISPRi have also been used to repress the genes for aldehyde reductases, thereby controlling the metabolic flux of fatty aldehydes. diva-portal.org

Epigenetic Regulation: While direct epigenetic studies on this compound are scarce, epigenetic mechanisms are known to regulate lipid metabolism. For instance, the regulation of enzymes like sphingosine-1-phosphate lyase (S1PL), which is key to producing this compound from phytosphingosine, can be influenced by broader cellular signaling and regulatory networks that are subject to epigenetic control.

Table 2: Key Genes and Regulators in Fatty Aldehyde Metabolism

Gene/RegulatorFunctionRelevance to this compound BiosynthesisReference
S1P Lyase (e.g., SGPL1)Cleaves phytosphingosine-1-phosphateDirectly produces this compound researchgate.netmdpi.com
ALDH3A2Encodes Fatty Aldehyde Dehydrogenase (FALDH)Metabolizes this compound to pentadecanoic acid nih.gov
MECR, ACSL5Fatty acid biosynthesis and metabolismInvolved in the synthesis of aldehyde precursors frontiersin.org
PPARαTranscription FactorRegulates the expression of ALDH3A2 nih.gov

Biological Functions and Ecological Roles of Pentadecanal

Antimicrobial Activities and Mechanisms

Pentadecanal exhibits notable antimicrobial properties, which have been the subject of scientific investigation. Its mechanisms of action involve direct antibacterial effects and the disruption of microbial community behaviors such as biofilm formation.

Antibacterial Efficacy Against Pathogens (e.g., Listeria monocytogenes, Staphylococcus epidermidis)

Research has demonstrated the efficacy of this compound against specific bacterial pathogens. Preliminary studies have shown that this compound inhibits the growth of Listeria monocytogenes, a significant foodborne pathogen. nih.govresearchgate.netnih.govpagepressjournals.org The minimum inhibitory concentration (MIC) of this compound against L. monocytogenes has been reported to be 0.6 mg/mL. nih.govresearchgate.netnih.govpagepressjournals.org Notably, derivatives of this compound, such as its corresponding carboxylic acid, acetal (B89532), and ester, did not show antibacterial activity at the tested concentrations, highlighting the specific role of the aldehyde functional group in its bactericidal action against this pathogen. nih.govresearchgate.netnih.gov

While this compound shows direct antibacterial action against L. monocytogenes, its effect on Staphylococcus epidermidis, a major cause of medical device-related infections, is primarily through the inhibition of biofilm formation rather than direct growth inhibition at the concentrations tested in some studies. researchgate.netoup.com The Antarctic marine bacterium Pseudoalteromonas haloplanktis TAC125 is a natural producer of this compound, which has been shown to effectively impair S. epidermidis biofilm formation. oup.comtandfonline.comnih.gov

Antibacterial Efficacy of this compound
PathogenActivityEffective Concentration (MIC)Source Organism of this compoundReference
Listeria monocytogenesGrowth Inhibition0.6 mg/mLSynthetically derived from Pseudoalteromonas haloplanktis produced molecule nih.govresearchgate.netnih.govpagepressjournals.org
Staphylococcus epidermidisPrimarily Anti-biofilmNot applicable for direct growth inhibition in some studiesPseudoalteromonas haloplanktis TAC125 oup.comtandfonline.comnih.gov

Inhibition of Biofilm Formation

A significant aspect of this compound's antimicrobial activity is its ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses.

Role in Chemosensory Communication and Signaling

Beyond its direct antimicrobial effects, this compound plays a significant role as a chemical signal in the microbial world, facilitating communication both within and between species.

Interspecies Microbial Communication

Intra- and Interspecific Animal Communication

This compound serves as a semiochemical—a chemical signal that mediates interactions between organisms. bioprotectionportal.com It functions as both a pheromone (for communication within the same species) and an allomone or kairomone (for communication between different species).

In insects, this compound is a component of sex pheromones. For instance, it has been identified in the volatile emissions of female praying mantids (Sphodromantis lineola), where a synthetic mixture of this compound and tetradecanal (B130844) attracted males and induced precopulatory behavior. nih.govsicb.org It is also found in the pheromone blend of the cotton bollworm (Helicoverpa armigera). biorxiv.org Beyond attraction, it can act as an oviposition deterrent against pests like the rice stem borer (Chilo suppressalis). researchgate.net The compound is also detected by mosquitoes; headspace volatiles from chicken feces, including this compound, elicited electroantennographic (EAG) responses in the Southern house mosquito (Culex quinquefasciatus). nih.gov Furthermore, it is one of several aldehydes found in the defensive secretions of insects in the Heteroptera suborder, where it is considered a neurotoxin. researchgate.net

In mammals, this compound plays a role in what is known as social buffering, the phenomenon where the presence of conspecifics reduces an individual's stress response. ukri.org Research on mice has shown that this compound is a ligand for a specific odorant receptor, OR37A. nih.gov Activation of this receptor by this compound, which is found in bodily secretions, reduces activity in the paraventricular nucleus of the hypothalamus, a key area for stress induction. ukri.orgnih.gov This signaling cascade leads to a decrease in stress hormones, demonstrating a clear physiological mechanism for chemical communication. ukri.orgnih.gov

This compound has also been identified as a potential kairomone, a chemical emitted by one species that benefits a receiving species. It is listed as a kairomone for the lizard species Gallotia simonyi. pherobase.com

Table 1: Examples of this compound in Animal Communication
OrganismRole of this compoundType of InteractionSource
Praying Mantis (Sphodromantis lineola)Sex pheromone componentIntraspecific (Attraction) nih.gov
Mouse (Mus musculus)Social buffering signalIntraspecific (Stress Reduction) ukri.orgnih.gov
Rice Stem Borer (Chilo suppressalis)Oviposition deterrentInterspecific (Allomone) researchgate.net
Southern House Mosquito (Culex quinquefasciatus)EAG-active kairomoneInterspecific (Host-seeking) nih.gov
Simony's Giant Lizard (Gallotia simonyi)KairomoneInterspecific pherobase.com
Various Heteroptera speciesDefensive compound (neurotoxin)Interspecific (Defense) researchgate.net

Potential as a Signaling Molecule in Cellular Processes

This compound demonstrates significant potential as a signaling molecule, particularly in the context of microbial communication and mammalian physiology. One of the most well-documented examples is its role in interfering with bacterial quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.

In mammals, the role of this compound as a ligand for the OR37 family of odorant receptors points to a highly specific signaling function. nih.gov The binding of this compound to these receptors initiates a cascade that ultimately suppresses the release of corticotropin-releasing hormone (CRH), thereby reducing the physiological stress response. ukri.orgnih.gov This demonstrates that this compound can act as an external signal that directly modulates neuroendocrine pathways in the brain.

Contribution to Ecosystem Dynamics

This compound is produced by a variety of organisms, including plants, bacteria, and algae, and its release into the environment influences ecosystem structure and function through various interactions. ebi.ac.ukresearchgate.netresearchgate.net

Allelopathic Effects in Plant Interactions

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. mdpi.com this compound has been identified as a component of essential oils and volatile emissions from several plants that exhibit allelopathic properties.

For example, the essential oils from the phyllodes, flowers, and pods of Acacia cyanophylla contain this compound and show strong allelopathic activity against lettuce (Lactuca sativa). aphrc.org Similarly, this compound is a compound found in wall barley (Hordeum murinum), an invasive plant whose extracts inhibit the germination and growth of other grassland species. mdpi.com In aquatic environments, volatile substances from submerged macrophytes, which include this compound, have been shown to have allelopathic effects on the cyanobacterium Microcystis aeruginosa. nist.gov These findings suggest that this compound contributes to the chemical arsenal (B13267) that plants use to compete with neighboring flora and microorganisms. mdpi.comaphrc.org

Table 2: Plants in Which this compound is Associated with Allelopathic Activity
Plant SpeciesPlant Part / ExtractObserved EffectSource
Acacia cyanophyllaEssential oil from phyllodes, flowers, podsInhibited growth of lettuce (Lactuca sativa) aphrc.org
Hordeum murinum (Wall Barley)Extracts from various organsInhibited germination and growth of Festuca rubra and Trifolium repens mdpi.com
Submerged Macrophytes (general)Volatile substancesInhibited growth of Microcystis aeruginosa nist.gov
Solanum torvumLeaf essential oilContains high levels of this compound (25.3%) and exhibits antimicrobial activity ebi.ac.uk

Ecological Significance in Aquatic Systems

This compound is a noteworthy metabolite in aquatic ecosystems, produced by bacteria, algae, and higher plants. researchgate.netnih.gov Its widespread presence across different species suggests it has a universal and significant ecological role. nih.gov A study of three common freshwater macrophytes—Nuphar lutea, Ceratophyllum demersum, and Potamogeton obtusifolius—found that this compound was one of only six major metabolites common to all three, indicating its importance in the ecological and biochemical functions of these plants. nih.gov

In the marine environment, this compound is a volatile compound in green algae like Ulva pertusa, where it contributes to the characteristic aroma and is likely formed from the oxidation of palmitic acid. researchgate.net The Antarctic marine bacterium Pseudoalteromonas haloplanktis produces this compound, which, as noted, has anti-biofilm properties. This production of a bioactive compound can influence microbial community structure and surface colonization in its environment. The release of this compound by aquatic organisms can mediate various interactions, including defense against pathogens and allelopathy, thereby helping to structure aquatic biocenoses. nih.gov

Interactions with Microbial Communities

This compound plays a significant role in mediating interactions within and between microbial communities, primarily through its antimicrobial and signaling activities. ebi.ac.ukmdpi.com Its most prominent reported function is the inhibition of biofilm formation in pathogenic bacteria like Staphylococcus epidermidis. This action is not bactericidal but rather a disruption of communication, preventing the bacteria from forming resilient, surface-attached communities.

Physiological Roles in Organisms

In addition to its function as an external signaling molecule, this compound has endogenous physiological roles. It is a fatty aldehyde that can serve as an intermediate in lipid metabolism. ontosight.aifoodb.ca Specifically, it can be involved in the biosynthesis and degradation of fatty acids. ontosight.ai The Human Metabolome Database lists this compound as being present in human feces, breath, and urine, and it is found in cellular locations such as the membrane and cytoplasm, suggesting its involvement in normal metabolic processes. hmdb.ca

The most specific physiological role identified to date is in the mammalian stress response. As described in section 4.2.2, this compound acts on olfactory receptors in the brain to reduce stress-induced activation of the hypothalamus. ukri.orgnih.gov This demonstrates a direct link between the detection of a specific chemical compound and the regulation of a core physiological state. The compound is also considered a nutrient and an energy source, consistent with its place in fatty acid metabolism. foodb.ca

Involvement in Lipid Metabolism and Storage

This compound is intrinsically linked to lipid metabolism, the complex biochemical processes involving the breakdown or storage of fats for energy. foodb.camdpi.com This fatty aldehyde is a known product of the metabolic breakdown of other, more complex lipids within the cell.

A primary pathway for this compound formation is through the oxidative decomposition of plasmalogens, a class of phospholipids (B1166683) that are abundant in the cell membranes of nervous, immune, and cardiovascular tissues. nih.govwikipedia.org Specifically, during photosensitized oxidation, plasmenylethanolamine, a type of plasmalogen, degrades to form this compound, alongside other molecules like formic acid. nih.gov This process involves the reaction of singlet oxygen with the vinyl-ether bond characteristic of plasmalogens, leading to the creation of an unstable dioxetane intermediate that decomposes to yield this compound. nih.govnih.gov This has been observed in various cell types, including Chinese hamster ovary cells and as a result of ozone exposure on lung surfactant. nih.govnih.govacs.org

Furthermore, the formation of this compound has been noted in plants through the α-oxidation of fatty acids. In cucumber fruit extracts, for instance, long-chain fatty acids can be enzymatically converted to long-chain aldehydes, including this compound. thegoodscentscompany.com This highlights its role as an intermediate in the broader pathways of fatty acid metabolism. foodb.ca As a product of lipid breakdown, this compound can also be considered a component of the body's energy storage and transport system, as lipids are the primary molecules for storing energy. foodb.ca

Table 1: Metabolic Pathways Involving this compound
Metabolic ProcessPrecursor MoleculeResulting ProductsOrganism/SystemSource(s)
Plasmalogen Decomposition PlasmenylethanolamineThis compound, Formic AcidAnimal Cells (CHO-K1) nih.gov
Photosensitized Oxidation Plasmalogen-LPC (pLPC)This compound, Tetradecanal, etc.In vitro nih.gov
Ozonolysis PlasmalogensThis compound, NonanalMurine Lung Surfactant nih.govacs.org
α-Oxidation Long-chain fatty acidsLong-chain aldehydes (incl. This compound)Cucumber Fruit thegoodscentscompany.com

Potential as a Membrane Stabilizer and Nutrient

This compound is recognized for its dual role as a potential membrane stabilizer and as a nutrient sourced from various foods. foodb.ca Its function as a stabilizer is closely related to its origin as a breakdown product of plasmalogens, which are themselves crucial structural components of cell membranes. foodb.canih.gov The presence and turnover of molecules like this compound within the membrane environment suggest a role in maintaining membrane integrity. foodb.ca While its direct action as a stabilizer is an area of ongoing research, the related compound pentadecanoic acid has been shown to integrate into cell lipid bilayers, strengthening them against lipid peroxidation and premature lysis. nih.gov

As a nutrient, this compound is naturally present in a variety of food sources. It is classified as a volatile compound that contributes to the flavor and aroma profile of these foods. acs.org Its presence has been identified in:

Seafood : Including bigeye tuna and Chaka sheep mutton. kosfaj.orgmdpi.com

Plants : Found in essential oils of plants like Solanum erianthum and Cassia siamea, as well as in cucumbers and the wild orange (Citrus macroptera). nih.govcontaminantdb.cad-nb.info

Cattle : Detected in the meat of Xiangxi yellow cattle, with its concentration influenced by the animals' diet. mdpi.com

The ingestion of these foods provides a direct dietary source of this compound. foodb.ca Although it is not permitted for direct addition to food for human consumption, its natural occurrence means it is a regular component of the human diet. acs.org

Table 2: Documented Food Sources of this compound
Food CategorySpecific SourceSource(s)
Meat Chaka Sheep (Mutton) kosfaj.org
Xiangxi Yellow Cattle (Beef) mdpi.com
Seafood Bigeye Tuna (Thunnus obesus) mdpi.com
Plants/Vegetables Cucumber (Cucumis sativus) thegoodscentscompany.com
Wild Orange (Citrus macroptera) d-nb.info
Artemisia schmidtiana (Essential Oil) mdpi.com
Zingiber striolatum (Essential Oil) nih.gov
Bell Peppers ('Wulkan' cultivar) researchgate.net

Modulation of Stress Responses

This compound is implicated in the modulation of stress responses in various organisms, particularly in plants and bacteria. researchgate.netresearchgate.net Abiotic and biotic stresses, such as pathogen attack, drought, or nutrient deprivation, trigger a cascade of biochemical changes in organisms, including the production of reactive oxygen species (ROS) and volatile organic compounds. purdue.edunih.gov

In plants, fatty acid-derived molecules are known to be involved in stress signaling. Alpha-dioxygenases, enzymes that can lead to the formation of fatty aldehydes, are expressed in plants in response to both biotic and abiotic stress. researchgate.net Research on the essential oil of Zingiber striolatum showed that this compound was one of the volatile compounds present, and the oil exhibited properties that attenuate inflammatory responses and oxidative stress. nih.gov Similarly, the Antarctic bacterium Pseudoalteromonas haloplanktis produces this compound, and strains of this bacterium have demonstrated enhanced resistance to oxidative stress. researchgate.netresearchgate.net

The molecule's role can also be linked to its signaling capabilities. The Antarctic bacterium P. haloplanktis produces this compound as an anti-biofilm agent that interferes with the quorum sensing systems of other bacteria, such as Staphylococcus epidermidis. frontiersin.org This interference is a form of chemical signaling that modulates the collective behavior and stress response (e.g., biofilm formation) of competing bacteria. researchgate.netfrontiersin.org These findings suggest that this compound can act as a signaling molecule in response to environmental stressors, influencing both the organism that produces it and surrounding organisms.

Advanced Methodologies for Pentadecanal Research

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of pentadecanal in various matrices are fundamental to understanding its function and potential applications. Several sophisticated analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. iosrjournals.orgbotanyjournals.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. florajournal.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. ijarnd.com

For the analysis of this compound, derivatization is often performed to improve its volatility and thermal stability. A common method involves converting the aldehyde to its pentafluorobenzyloxime derivative. This one-step reaction allows for direct injection into the GC-MS system without needing further purification and significantly enhances sensitivity. nih.gov Using selected ion monitoring (SIM) mode, GC-MS can achieve very high sensitivity, with a limit of detection reported to be as low as 281 femtomoles. nih.gov The retention time and the fragmentation pattern in the mass spectrum are used for the identification and quantification of this compound. iosrjournals.orgflorajournal.com The mass spectra of compounds found in an extract can be compared with databases like the National Institute of Standards and Technology (NIST) library for identification. botanyjournals.com

Table 1: GC-MS Analysis of this compound
ParameterDescriptionReference
PrincipleSeparation by gas chromatography followed by detection by mass spectrometry. iosrjournals.orgijarnd.com
DerivatizationOften converted to a pentafluorobenzyloxime derivative to enhance sensitivity and stability. nih.gov
Detection ModeSelected Ion Monitoring (SIM) for high sensitivity. nih.gov
Limit of DetectionAs low as 281 femtomoles. nih.gov
IdentificationBased on retention time and mass spectral data, often compared against libraries like NIST. botanyjournals.com

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is another highly sensitive method for the quantification of aldehydes like this compound. mdpi.com Since this compound itself is not fluorescent, a pre-column derivatization step is necessary to introduce a fluorescent tag to the molecule. nih.govmdpi.com

A common derivatizing agent is 5,5-dimethyl-1,3-cyclohexanedione (also known as dimedone), which reacts specifically with aldehydes to form a highly fluorescent product. mdpi.com The derivatization conditions, including reaction time, temperature, and reagent concentrations, are optimized to ensure a complete reaction. The resulting fluorescent derivative is then separated from other components in the sample by HPLC on a reverse-phase column, such as a C18 column. mdpi.com The separated derivative is detected by a fluorescence detector set at specific excitation and emission wavelengths (e.g., λex = 366 nm, λem = 455 nm for the dimedone derivative). mdpi.com This method offers high sensitivity, with a detection limit in the picomole range, making it suitable for analyzing trace amounts of this compound in biological samples. mdpi.com

Table 2: HPLC-FLD Analysis of this compound
ParameterDescriptionReference
PrincipleSeparation of a fluorescent derivative of this compound by HPLC, followed by fluorescence detection. mdpi.comnih.gov
Derivatization Agent5,5-dimethyl-1,3-cyclohexanedione (dimedone) is commonly used to form a fluorescent product. mdpi.com
DetectionFluorescence detector set at specific excitation and emission wavelengths for the derivative (e.g., λex = 366 nm, λem = 455 nm). mdpi.com
SensitivityHigh sensitivity with a detection limit of approximately 0.8 picomoles. mdpi.com
ApplicationQuantification of this compound in biological matrices. mdpi.com

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of this compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. hmdb.ca For this compound, ¹H NMR and ¹³C NMR spectra reveal the number and types of protons and carbon atoms, respectively, and their connectivity. nih.govresearchgate.net The characteristic aldehyde proton signal appears at a specific chemical shift in the ¹H NMR spectrum, confirming the presence of the aldehyde functional group. hmdb.ca Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete structure of the molecule by showing correlations between different nuclei. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. masterorganicchemistry.comrsc.org The IR spectrum of this compound shows a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1740-1690 cm⁻¹. masterorganicchemistry.com Other bands corresponding to C-H stretching and bending vibrations of the long alkyl chain are also observed. rsc.org

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, are powerful tools for the analysis of complex mixtures and the unambiguous identification of compounds. nih.govrjpn.org The combination of Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR) provides comprehensive information for structural elucidation. researchgate.net

In this setup, the sample is first separated by LC. The eluent is then split, with a portion going to the MS for molecular weight determination and fragmentation analysis, and the other portion going to the NMR for detailed structural information. nih.gov This integrated approach is particularly useful for identifying novel compounds in complex natural product extracts. researchgate.net While LC-MS offers greater sensitivity, LC-NMR provides more definitive structural data. nih.gov The combination of these techniques, sometimes also including a Photodiode Array (PDA) detector (LC-PDA-NMR-MS), allows for rapid and accurate identification and structural characterization of compounds like this compound directly from crude extracts. nih.govnih.gov

Genetic and Molecular Biology Approaches

Gene Knockout and Overexpression Studies

Genetic engineering techniques, such as gene knockout and overexpression, are powerful tools for elucidating the function of genes and pathways involved in the biosynthesis or physiological response to compounds like this compound. longdom.orgpressbooks.pub These methods involve the targeted manipulation of an organism's genetic material to either eliminate the function of a specific gene (knockout) or to increase its expression level (overexpression). pressbooks.pub

In the context of this compound, these techniques can be applied to identify and verify the genes responsible for its production. For example, a bioassay has been developed to measure the activity of sphingosine-1-phosphate lyase (S1PL), an enzyme that produces this compound as a product of its reaction. mdpi.com Using this knowledge, a gene knockout study could be designed to delete the gene encoding S1PL in a model organism. The resulting organism would be expected to have a significantly reduced or completely eliminated capacity to produce this compound from this pathway, thus confirming the gene's role.

Conversely, an overexpression study would involve inserting additional copies of the S1PL gene, often under the control of a strong promoter, into a host organism like E. coli. slideshare.net This would lead to the increased production of the S1PL enzyme, which could, in turn, increase the yield of this compound. longdom.org Such studies are fundamental not only for understanding the natural biosynthetic pathways but also for metabolic engineering efforts aimed at producing the compound commercially. longdom.orgpressbooks.pub

Transcriptomic and Proteomic Analysis for Pathway Elucidation

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are high-throughput "omics" technologies that provide a system-wide view of cellular processes, making them invaluable for elucidating the complex pathways involving this compound. researchgate.netnih.gov

Transcriptome analysis, often performed using RNA sequencing (RNA-seq), reveals how the expression levels of thousands of genes change in response to certain conditions or in tissues where a specific compound is produced. mdpi.comnih.gov Several studies have linked changes in the transcriptome to the presence of this compound. For instance, combined metabolome and transcriptome analyses in pepper fruits and pig tissues identified this compound as a differential volatile compound and correlated its presence with the expression of genes involved in lipid and fatty acid metabolism. mdpi.comnih.gov In a study on colon cancer organoids, the inhibition of the enzyme PHGDH led to a significant downregulation of this compound, a change that was linked to broader shifts in the cellular transcriptome. nih.gov Similarly, transcriptomic analysis of infected agarwood (Aquilaria malaccensis) detected this compound and identified regulated genes that are potentially involved in its formation as part of the plant's defense response. frim.gov.my

Proteomic analysis complements transcriptomics by identifying and quantifying the actual proteins present in a cell, including the enzymes that catalyze biosynthetic reactions. researchgate.netmdpi.com Proteomics can directly identify the enzymes in a pathway or reveal downstream effects. For example, proteomic analysis of flavored milk identified this compound as a product of lipid oxidation and characterized the subsequent modifications to milk proteins. mdpi.com Another study referenced the use of proteomics to investigate the metabolic role and synthesis of this compound as an anti-biofilm molecule. researchgate.net By integrating data from both transcriptomics and proteomics, researchers can construct detailed models of the biosynthetic and metabolic pathways of this compound.

Table 2: Summary of Transcriptomic and Proteomic Studies Involving this compound

Organism/SystemOmics MethodKey Findings Related to this compoundReference
Pepper Fruit (Capsicum annuum)Transcriptome & MetabolomeThis compound was identified as a volatile aroma compound; differential genes were enriched in related fatty acid metabolic pathways. mdpi.com
Pig (Sus scrofa) Longissimus DorsiTranscriptome & MetabolomeThis compound was identified as a differential volatile compound between breeds; differential genes were involved in lipid synthesis and metabolism. nih.gov
Agarwood (Aquilaria malaccensis)TranscriptomeThis compound was detected in infected stem tissue; analysis aimed to identify regulated genes involved in its formation. frim.gov.my
Colon Cancer OrganoidsTranscriptome & MetabolomeThis compound was significantly downregulated upon inhibition of the PHGDH enzyme, correlating with transcriptomic changes. nih.gov
Flavored MilkProteomicsIdentified this compound as a lipid-derived aldehyde and characterized resulting protein modifications. mdpi.com

Synthetic Biology and Metabolic Engineering for this compound Production

Synthetic biology and metabolic engineering are fields that apply engineering principles to biology, enabling the design and construction of new biological parts, devices, and systems. openaccessjournals.comnih.gov A major application is the development of microbial cell factories, such as E. coli or yeast, for the sustainable production of valuable chemicals like this compound. frontiersin.orgmdpi.com This approach has been successfully used to produce this compound at concentrations of 2,332.9 µg/L in engineered microbes. scispace.com

The process involves designing and introducing a novel biosynthetic pathway into a host microorganism. openaccessjournals.com For this compound, a C15 aldehyde, a potential pathway could start from the common C16 fatty acid, palmitic acid. Researchers can introduce genes for enzymes that convert fatty acids into their corresponding C(n-1) aldehydes. chemrxiv.org A key enzyme for this transformation is α-dioxygenase (α-DOX), which catalyzes the oxidation of a C(n) fatty acid to produce a C(n-1) fatty aldehyde. chemrxiv.orgnih.gov By expressing the gene for an α-DOX, such as the one from the rice plant Oryza sativa, in a host like E. coli, the cell's metabolic machinery can be repurposed to convert its endogenous fatty acids into desired aldehydes, including this compound. chemrxiv.org

Rational Design and Directed Evolution of Enzymes

The efficiency of a bio-production pathway often depends on the performance of its constituent enzymes. illinois.edu When naturally occurring enzymes are not optimal for industrial conditions, their properties can be improved through protein engineering, primarily using two approaches: rational design and directed evolution. nih.govthe-scientist.com

Rational Design involves making specific, knowledge-based mutations to an enzyme's structure to improve a desired property. nih.gov This approach requires detailed information about the enzyme's three-dimensional structure and its mechanism. illinois.eduthe-scientist.com For example, if the crystal structure of an α-dioxygenase is known, scientists could identify amino acid residues in the active site that determine substrate specificity. They could then use site-directed mutagenesis to alter these residues to favor the binding of palmitic acid (C16) over other fatty acids, thereby increasing the specific production of this compound. engconfintl.org

Directed Evolution , a strategy for which Frances Arnold was awarded a Nobel Prize, mimics the process of natural selection in the laboratory. the-scientist.comnih.gov It does not require prior knowledge of the enzyme's structure. illinois.edu The process begins by generating a large library of mutant genes through random mutagenesis. nih.gov These genes are expressed in a host organism, and the resulting enzyme variants are screened for the desired improvement (e.g., higher activity, stability, or specificity for producing this compound). illinois.edu The genes from the best-performing variants are then subjected to further rounds of mutation and selection, iteratively evolving the enzyme towards the desired goal. nih.gov This powerful technique has been used to achieve dramatic improvements in enzyme function, such as a 10,000-fold increase in the catalytic efficiency of glyphosate (B1671968) N-acetyltransferase. illinois.edu Both rational design and directed evolution are key strategies for optimizing the enzymes within a synthetic pathway to maximize the production of this compound.

Reconstituting Biosynthetic Pathways in Heterologous Hosts

The production of specific long-chain aldehydes like this compound can be achieved by harnessing and transferring their biosynthetic machinery into more manageable host organisms. This metabolic engineering approach, known as heterologous expression, allows for controlled and potentially scalable production of the target compound. rpi.edusemanticscholar.org It involves identifying the key genes responsible for the biosynthetic pathway in a native producer and then introducing them into a well-characterized host, such as yeast or certain plants. frontiersin.org

A notable example of this is the elucidation and reconstitution of the biosynthetic pathway for pentadecane (B166386), the alkane derivative of this compound, from the plant Pogostemon cablin. nih.govnih.gov Researchers identified that the biosynthesis of this long-chain alkane involves a complex of two key proteins located in the endoplasmic reticulum: PcCER1-LIKE3 and PcCER3. nih.gov These are homologues of the Arabidopsis proteins AtCER1 and AtCER3, which are known to be involved in the biosynthesis of very-long-chain (VLC) alkanes. nih.gov

To confirm the function of these genes and establish a heterologous production system, the identified genes from P. cablin were expressed in other organisms. nih.gov

Reconstitution in Nicotiana benthamiana : Scientists co-expressed the PcCER1-LIKE3 and PcCER3 genes in the leaves of Nicotiana benthamiana, a common model organism in plant biology. nih.govnih.gov This resulted in the successful production of pentadecane, demonstrating that these two genes are sufficient to form the core of the biosynthetic pathway. nih.gov Further enhancements in production were achieved by silencing the acetyl-CoA carboxylases in the host plant, which are involved in the competing fatty acid elongation pathway. nih.govnih.gov

Reconstitution in Yeast : The catalytic activities of the enzymatic complex were also verified in a microbial host. The genes for PcCER3 and PcCER1 (along with its homologues) were expressed in yeast. nih.gov Yeast cells naturally produce the necessary C16 and C18 acyl-CoA precursors through their fatty acid synthase (FAS) system, which can then be utilized by the introduced enzymes to generate the desired long-chain alkane. nih.gov

This research provides a foundational toolkit of enzymes that can be used to engineer the production of pentadecane, and by extension its precursor this compound, in heterologous hosts, opening avenues for the sustainable production of these compounds for applications such as biofuels. nih.govnih.gov

Table 1: Heterologous Systems for Pentadecane/Pentadecanal Biosynthesis

Native Organism Biosynthetic Genes Heterologous Host Outcome
Pogostemon cablin PcCER1-LIKE3, PcCER3 Nicotiana benthamiana Successful reconstitution of pentadecane biosynthesis. nih.govnih.gov
Pogostemon cablin PcCER1-LIKE3, PcCER3 Yeast (Saccharomyces cerevisiae) Verification of the catalytic activities of the enzyme complex. nih.gov

Development of this compound Derivatives with Enhanced Bioactivity

While this compound itself has demonstrated promising bioactivity, particularly as an anti-biofilm agent, its chemical nature as a long-chain fatty aldehyde presents challenges. researchgate.netfrontiersin.org Aldehydes are highly reactive and can easily undergo various chemical reactions, potentially leading to a loss of activity and the formation of unspecified products. researchgate.net To overcome this limitation and potentially enhance its therapeutic properties, researchers have focused on designing and synthesizing this compound derivatives that are more chemically stable while retaining or improving their biological effects. researchgate.netresearchgate.net

The primary strategy has been to modify the aldehyde functional group, leading to the synthesis of the corresponding carboxylic acid, acetal (B89532), and ester. researchgate.net These derivatives have been tested for various bioactivities, most notably against the biofilm formation of Staphylococcus epidermidis and the growth of Listeria monocytogenes. researchgate.netresearchgate.net

Pentadecanoic Acid (PDA) : Among the derivatives, pentadecanoic acid has emerged as a particularly effective anti-biofilm agent against S. epidermidis. researchgate.netresearchgate.net Studies have shown that PDA exhibits significant inhibitory properties on biofilm formation. researchgate.net Furthermore, its potential for practical application has been demonstrated by successfully creating an anti-biofilm coating through the adsorption of PDA onto polydimethylsiloxane (B3030410) (PDMS), a polymer commonly used in biomedical implants. researchgate.netdntb.gov.ua

Other Derivatives (Acetal, Ester) : The acetal and ester derivatives of this compound were also synthesized and evaluated. researchgate.net In studies testing for antibacterial activity against L. monocytogenes, these derivatives, along with pentadecanoic acid, did not show direct antibacterial effects at the tested concentrations, whereas this compound itself did inhibit growth. researchgate.netdntb.gov.ua This suggests a specificity of the aldehyde group for direct antibacterial action in this context, while the carboxyl group in PDA is more effective for anti-biofilm activity against S. epidermidis. researchgate.netresearchgate.net

Derivatives for Bioassays : In a different application, a this compound derivative was developed for use in a sensitive bioassay. To measure the activity of the enzyme S1P lyase (S1PL), which degrades a C17 substrate to produce this compound, a method was developed to derivatize the resulting this compound with 5,5-dimethyl cyclohexanedione. mdpi.comebi.ac.uk This reaction creates a new, highly fluorescent product that can be accurately quantified, providing a robust method for determining enzyme activity. mdpi.com

The research into these derivatives highlights a strategic approach to drug development, where a naturally occurring bioactive compound is chemically modified to improve its stability and tailor its activity for specific applications, such as preventing biofilm formation on medical devices or serving as a tool in sensitive biological assays. researchgate.netmdpi.com

Table 2: Bioactivity of this compound and Its Derivatives

Compound Derivative Type Target Organism/System Observed Bioactivity
This compound Aldehyde (Parent) Staphylococcus epidermidis Strong anti-biofilm activity. researchgate.netfrontiersin.org
This compound Aldehyde (Parent) Listeria monocytogenes Inhibits growth (MIC of 0.6 mg/mL). researchgate.netdntb.gov.ua
Pentadecanoic Acid (PDA) Carboxylic Acid Staphylococcus epidermidis Good anti-biofilm properties. researchgate.netresearchgate.net
This compound Acetal Acetal Listeria monocytogenes No antibacterial activity at concentrations tested. researchgate.netdntb.gov.ua
This compound Ester Ester Listeria monocytogenes No antibacterial activity at concentrations tested. researchgate.netdntb.gov.ua
This compound-5,5-dimethyl cyclohexanedione adduct Derivatized Aldehyde S1P Lyase Assay Forms a fluorescent product for quantitative analysis. mdpi.comebi.ac.uk

Q & A

Q. What are the key physicochemical properties of pentadecanal that influence experimental design?

Methodological Answer: this compound (C₁₅H₃₀O, CAS 2765-11-9) is a solid/liquid at 25°C with a molar mass of 226.4 g/mol . Its phase transition at 25°C necessitates temperature-controlled storage (<-15°C) to maintain stability . Researchers must account for its electrophilicity in synthesis, as the oxygen atom in its structure may enhance reactivity, potentially leading to side reactions or degradation under certain conditions . Key properties for experimental design include:

PropertyValue/DescriptionRelevance to Experimentation
Phase at 25°CSolid/LiquidDetermines handling (e.g., dissolution protocols)
Molar Mass226.4 g/molCritical for stoichiometric calculations
ElectrophilicityHigh (due to oxygen atom)Influences reaction pathways and yields

Reference:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: this compound is classified as a skin and eye irritant (H315, H319) . Key safety measures include:

  • PPE: Chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use a respirator if aerosol exposure is possible .
  • First Aid:
    • Eye Contact: Flush with water for 10–15 minutes; consult an ophthalmologist .
    • Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing .
  • Disposal: Incinerate with a combustible solvent in a certified facility .
  • Spill Management: Contain using inert absorbents; avoid drainage systems .

Reference:

Advanced Research Questions

Q. How can researchers mitigate challenges in synthesizing this compound-derived compounds due to its electrophilicity?

Methodological Answer: this compound’s electrophilicity (enhanced by the inductive effect of its oxygen atom) may lead to side reactions, such as aldol condensation or decomposition, reducing yields . Mitigation strategies include:

  • Reaction Optimization: Use low temperatures (0–5°C) and inert atmospheres to suppress unwanted reactivity.
  • Catalyst Screening: Test N-heterocyclic carbenes (NHCs) or other catalysts to stabilize intermediates .
  • Analytical Monitoring: Employ LC-MS or NMR to track degradation products and adjust conditions in real-time.

Example Workflow:

Pre-cool reactants and solvents.

Introduce catalysts to stabilize reactive species.

Use quenching agents (e.g., acetic acid) to terminate reactions promptly.

Reference:

Q. How should researchers address the lack of toxicological and ecological data in risk assessments?

Methodological Answer: No comprehensive toxicological or ecological data exists for this compound . Researchers should adopt a precautionary approach:

  • Tiered Risk Assessment:
    • In Silico Modeling: Use tools like QSAR to predict toxicity endpoints .
    • In Vitro Testing: Conduct Ames tests for mutagenicity or Daphnia magna assays for aquatic toxicity.
    • Containment Protocols: Treat all waste as hazardous until data is available .
  • Documentation: Clearly state data gaps in publications and advocate for further studies.

Reference:

Q. What analytical techniques are optimal for characterizing this compound in complex mixtures?

Methodological Answer: Due to its moderate volatility and polarity, the following methods are recommended:

  • GC-MS: Ideal for quantifying this compound in volatile mixtures. Use a DB-5 column and electron ionization .
  • HPLC-UV/RI: For non-volatile derivatives, employ a C18 column with acetonitrile/water gradients.
  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm structural integrity (e.g., aldehyde proton at ~9.8 ppm) .
TechniqueApplicationKey Parameters
GC-MSPurity analysis, degradation productsColumn: DB-5; Temp: 50–250°C
HPLC-UVDerivative quantificationMobile phase: ACN/H₂O (70:30)
NMRStructural confirmationSolvent: CDCl₃

Reference:

Q. How can contradictory data on this compound’s stability be resolved in experimental reproducibility?

Methodological Answer: Discrepancies in stability reports (e.g., degradation under oxidative conditions ) require systematic validation:

Controlled Replication: Repeat experiments under varying conditions (pH, temperature, light exposure).

Degradation Pathway Mapping: Use high-resolution MS to identify byproducts.

Cross-Lab Collaboration: Share samples with independent labs to verify findings .

Example Framework:

  • Variable Testing:
    • Oxidizers (e.g., H₂O₂) vs. inert atmospheres.
    • UV light exposure vs. dark storage.
  • Data Harmonization: Publish raw datasets in supplementary materials for peer review .

Reference:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.